molecular formula C4H5NO B8743428 N-(prop-2-yn-1-yl)formamide

N-(prop-2-yn-1-yl)formamide

Cat. No.: B8743428
M. Wt: 83.09 g/mol
InChI Key: MTEWKKSTWKALQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formylpropargylamine is an organic compound that belongs to the class of propargylamines Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylpropargylamine can be synthesized through several methods. One common approach involves the N-formylation of propargylamine using formylating agents such as formic acid or formic anhydride. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the synthesis of N-(prop-2-yn-1-yl)formamide may involve continuous flow processes to ensure consistent quality and high yield. Catalysts such as metal oxides or nanocatalysts are often employed to facilitate the reaction under eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions: N-Formylpropargylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Formylpropargylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)formamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain. This action is beneficial in the treatment of neurodegenerative disorders . The compound’s formyl group plays a crucial role in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: N-Formylpropargylamine stands out due to its formyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

N-prop-2-ynylformamide

InChI

InChI=1S/C4H5NO/c1-2-3-5-4-6/h1,4H,3H2,(H,5,6)

InChI Key

MTEWKKSTWKALQI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC=O

Origin of Product

United States

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